molecular formula C14H9F3O B165541 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 126091-24-5

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B165541
CAS RN: 126091-24-5
M. Wt: 250.21 g/mol
InChI Key: KSXHXCWTPJPLAT-UHFFFAOYSA-N
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Description

“3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde” is a chemical compound that contains a trifluoromethyl group . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized . Another study investigated the influence of the alkyl chain length and various benzene ring substituents on the biological activity of a thiourea derivative .

Safety and Hazards

The safety data sheet for a similar compound, “3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

Mechanism of Action

Mode of Action

The trifluoromethyl group in the compound is known to significantly influence the compound’s reactivity and interactions .

Biochemical Pathways

Without specific target information, it’s challenging to outline the exact biochemical pathways affected by 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , suggesting that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s trifluoromethyl group could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceuticals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde. For instance, the trifluoromethyl group has a significant electronegativity, which can affect the compound’s reactivity and interactions in different environments .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHXCWTPJPLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362688
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

CAS RN

126091-24-5
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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